molecular formula C6H12N4O2S B2567032 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1006343-89-0

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B2567032
CAS No.: 1006343-89-0
M. Wt: 204.25
InChI Key: OPQPAYCFUYPXKV-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide is a specialized chemical reagent designed for research and development applications. This compound features a pyrazole core integrated with sulfonohydrazide functional groups, a structural motif recognized in medicinal chemistry for its diverse biological potential. The pyrazole-sulfonamide scaffold is a privileged structure in drug discovery, with scientific literature reporting derivatives exhibiting a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties . The presence of the sulfonohydrazide moiety enhances the molecule's utility as a versatile building block for the synthesis of more complex derivatives. Researchers can leverage this compound to explore structure-activity relationships (SAR) by functionalizing the sulfonohydrazide group, facilitating the creation of libraries of compounds for high-throughput screening in various therapeutic areas. Its core structure is related to other synthesized pyrazole-4-sulfonamide derivatives that have been characterized by techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity . This product is intended for use in chemical synthesis and biological investigation within a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S/c1-4-6(13(11,12)9-7)5(2)10(3)8-4/h9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQPAYCFUYPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide structure elucidation

[2][3]

Spectroscopic Elucidation Strategy

The primary challenge is confirming the integrity of the sulfonohydrazide group and distinguishing the chemically distinct (but magnetically similar) methyl groups at positions 3 and 5.[3]

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional group transformation (Conversion of


Functional GroupWavenumber (

)
Diagnostic Feature
N-H Stretch 3200 – 3400Doublet or broad band (primary amine of hydrazide).[1][2]
S=O (Asym) 1330 – 1370Strong, sharp peak.[2] Distinctive for sulfonamides.[2][3][7]
S=O (Sym) 1150 – 1180Strong, sharp peak.[2] Paired with the asymmetric stretch.[3]
C=N (Ring) 1580 – 1600Pyrazole ring breathing mode.[2][3]

Validation Check: The disappearance of the aromatic


3
Mass Spectrometry (LC-MS/ESI)

Objective: Confirmation of molecular weight and fragmentation logic.[3][8]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 220.07 g/mol [1][2]

  • Ionization Mode: ESI+ (Positive Electrospray Ionization)[1][2]

  • Key Fragments:

    • 
       (Parent ion).[2][3]
      
    • 
       (Loss of hydrazine moiety).[1][2]
      
    • 
       (The trimethylpyrazole cation).[1][2][3]
      
Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure.[3] This section addresses the "Methyl Puzzle."[3]

The Problem: In 1,3,5-trimethylpyrazole, the methyl groups at C3 and C5 are chemically non-equivalent because the Nitrogen at position 1 bears a methyl group, breaking the symmetry.[3] However, their chemical shifts are very close.

The Solution: NOESY (Nuclear Overhauser Effect Spectroscopy).[3]

Protocol:

  • Solvent: DMSO-

    
     (Preferred for sulfonohydrazides due to solubility and H-bonding stabilization).[1][2]
    
  • 1H NMR (1D):

    • Absence of C4-H: The starting material has a singlet ~5.8-6.0 ppm.[1][2][3] This must be absent.

    • Hydrazide Protons: Look for a broad singlet ~8.5-9.5 ppm (

      
      ) and a broad signal ~4.0-5.0 ppm (
      
      
      ), exchangeable with
      
      
      .[1][2]
    • Methyl Signals: Three distinct singlets between 2.0 – 3.8 ppm.[2][3]

      • 
         ppm: N-Methyl (
        
        
        ).[1][2]
      • 
         ppm: C3-Methyl and C5-Methyl.[1][2]
        
  • NOESY (2D):

    • The N-Methyl protons will show a strong spatial correlation (NOE cross-peak) only with the C5-Methyl protons.[1][2][3]

    • The C3-Methyl is spatially distant from the N-Methyl and will not show a strong NOE correlation.[1][3]

NMR Logic Diagram

NMRLogicFigure 2: NOESY correlation logic for distinguishing regioisomeric methyl groups.N_MeN1-Methyl(~3.7 ppm)C5_MeC5-Methyl(~2.4 ppm)N_Me->C5_MeStrong NOE(Spatial Proximity)C3_MeC3-Methyl(~2.2 ppm)N_Me->C3_MeNo/Weak NOE(Distant)

X-Ray Crystallography (The Gold Standard)[3]

While NMR provides solution-state connectivity, Single Crystal X-Ray Diffraction (SC-XRD) confirms the solid-state tautomer and hydrogen bonding network.[1][2]

  • Crystallization Method: Slow evaporation from Ethanol/Water or Acetonitrile.[2][3]

  • Expected Feature: Sulfonohydrazides typically form centrosymmetric dimers or infinite chains via

    
     hydrogen bonds.[2][3]
    
  • Critical Check: Verify the

    
     bond length (typically 1.60–1.65 Å) and the pyramidal geometry of the hydrazine nitrogen.[3]
    

Functional Validation (Chemical Reactivity)

To prove the moiety is indeed a hydrazide (and not a hydrolyzed sulfonate or unreacted chloride), perform a Hydrazone Formation Test .[3]

Protocol:

  • Dissolve 50 mg of the product in Ethanol.

  • Add 1.1 equivalents of 4-chlorobenzaldehyde.[1][2][3]

  • Add a catalytic drop of Acetic Acid.[2][3]

  • Reflux for 30 minutes.

Result: A rapid precipitation of a solid hydrazone derivative.[3] Analysis: The shift of the


3

References

  • Synthesis of Pyrazoles: Elguero, J. (1984).[2] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • NMR of Pyrazoles: Alkorta, I., & Elguero, J. (2020).[9] NMR spectroscopy of pyrazoles. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sulfonamide Characterization: "Infrared Spectra of Sulfonamides." NIST Chemistry WebBook, SRD 69. [1][2]

  • General Protocol for Sulfonohydrazides: Mondal, S., et al. (2016). Sulfonohydrazides as versatile reagents for the synthesis of diverse heterocycles. RSC Advances.

Targeting the Kinome & Metalloproteome: The Biological Activity of Pyrazole Sulfonohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of pyrazole scaffolds with sulfonohydrazide moieties represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid pharmacophore exploits the dualistic nature of its components: the pyrazole ring provides a rigid, planar platform for π-π stacking interactions within enzyme active sites (e.g., kinases, DNA gyrase), while the sulfonohydrazide group acts as a potent Zinc-Binding Group (ZBG) and hydrogen bond donor/acceptor. This guide dissects the structural rationale, synthesis methodologies, and therapeutic validation of these derivatives, with a specific focus on their role as Carbonic Anhydrase (CA) inhibitors and multi-target anticancer agents .

Part 1: Chemical Rationale & Structural Significance

The biological potency of pyrazole sulfonohydrazides is not accidental; it is a result of precise electronic and steric complementarity with biological targets.

The Sulfonamide/Sulfonohydrazide "Warhead"
  • Mechanism: The sulfonamide nitrogen (

    
    ) is acidic (pKa 
    
    
    
    10), allowing it to exist as an anion at physiological pH in specific microenvironments. This anion is a classic bioisostere for the transition state of hydrolysis reactions and a primary coordinator of Zinc(II) ions in metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
  • H-Bonding Network: The sulfonyl oxygens serve as obligate H-bond acceptors, anchoring the molecule within the hydrophilic regions of the ATP-binding pocket in kinases (e.g., EGFR, VEGFR).

The Pyrazole Scaffold
  • Spacer & Orientation: The 5-membered heterocyclic ring acts as a spacer that orients the sulfonamide group and other substituents (aryl/heteroaryl rings) into hydrophobic pockets (S1/S2 pockets).

  • Tautomerism: While

    
    -substituted pyrazoles (like sulfonohydrazides) are fixed, the synthesis intermediates often exploit tautomerism to facilitate cyclization, a critical feature in designing diverse libraries.
    

Part 2: Validated Synthesis Strategy

The Chalcone Cyclocondensation Route

To ensure reproducibility and high yields, we recommend the Cyclocondensation of Chalcones with Sulfonyl Hydrazides . This pathway is superior to the standard Knorr synthesis for this specific class because it allows for late-stage diversification of the aromatic rings attached to the pyrazole core.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Chalcone Formation Start1 Acetophenone Derivatives Inter Chalcone (Intermediate) Start1->Inter Claisen-Schmidt (NaOH/EtOH) Start2 Aromatic Aldehydes Start2->Inter Product Pyrazole Sulfonohydrazide Inter->Product Cyclocondensation (Reflux) Reagent Sulfonyl Hydrazide Reagent->Product Catalyst Glacial AcOH or Piperidine Catalyst->Product

Figure 1: Step-wise synthetic pathway for pyrazole sulfonohydrazide derivatives via the chalcone intermediate.

Part 3: Therapeutic Profiles & Mechanisms

Anticancer Activity: EGFR & Kinase Inhibition

Pyrazole sulfonohydrazides function as ATP-competitive inhibitors. The pyrazole core mimics the adenine ring of ATP, occupying the hinge region of the kinase domain.

  • Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).

  • Mechanism: The sulfonamide moiety forms hydrogen bonds with residues (e.g., Met793 in EGFR), while the hydrophobic aryl groups extend into the hydrophobic back pocket, preventing ATP binding and autophosphorylation.

EGFR Signaling Pathway Inhibition

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding TyrosineK Tyrosine Kinase Domain EGFR->TyrosineK Activation Inhibitor Pyrazole Sulfonohydrazide Inhibitor->TyrosineK  BLOCKS (ATP Competition) RAS RAS TyrosineK->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: Mechanism of EGFR inhibition. The derivative blocks the Tyrosine Kinase domain, halting the RAS/RAF/MEK/ERK cascade.

Carbonic Anhydrase (CA) Inhibition

These derivatives are highly effective against tumor-associated isoforms hCA IX and hCA XII .[1]

  • Selectivity: The "tail" of the pyrazole sulfonohydrazide can be tuned to interact with the variable hydrophilic/hydrophobic regions at the entrance of the CA active site, conferring selectivity over the ubiquitous cytosolic isoforms (hCA I and II).

  • Data Insight: Compounds with bulky aryl groups on the pyrazole often show

    
     values in the low nanomolar range (
    
    
    
    nM) for hCA IX.

Part 4: Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substituents (


) on the phenyl ring attached to the pyrazole core (position 3 or 5) regarding anticancer and antimicrobial activity.
Substituent (R)Electronic EffectLipophilicity (

)
Biological ImpactMechanistic Rationale
-H Neutral0.00Baseline ActivityStandard reference; moderate binding.
-Cl / -Br Electron WithdrawingPositive (+)Increased Potency Halogens enhance lipophilicity, improving cell membrane permeability and filling hydrophobic pockets in EGFR/DNA Gyrase.
-OCH

Electron DonatingNegative (-)Moderate/MixedImproves water solubility but may reduce hydrophobic binding affinity unless positioned to H-bond with specific residues.
-NO

Strong Electron WithdrawingNegative (-)High Antibacterial Nitro groups often facilitate reduction mechanisms toxic to bacteria (reductive stress).
-OH Electron DonatingNegative (-)Reduced PotencyOften leads to rapid glucuronidation/excretion; reduces membrane permeability.

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of 1-(Benzenesulfonyl)-3,5-diphenyl-1H-pyrazole

Rationale: This protocol utilizes the condensation of a chalcone with benzenesulfonyl hydrazide.

Reagents:

  • Chalcone (1,3-diphenyl-2-propen-1-one): 1.0 mmol

  • Benzenesulfonyl hydrazide: 1.2 mmol

  • Ethanol (Absolute): 15 mL

  • Glacial Acetic Acid: 2-3 drops (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of chalcone in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 1.2 mmol of benzenesulfonyl hydrazide to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (ethanol boiling point) for 4-6 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the chalcone spot.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 50g) with stirring.

  • Purification: Filter the resulting precipitate. Wash with cold water (

    
     mL) to remove excess acid and hydrazide.
    
  • Crystallization: Recrystallize from ethanol/DMF mixture to obtain pure crystals.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Rationale: The stopped-flow method is the gold standard for measuring the rapid kinetics of CO


 hydration.

Reagents:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    .
  • Substrate: CO

    
    -saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Enzyme: Recombinant hCA I, II, IX, or XII.

Methodology:

  • Incubation: Incubate the enzyme (concentration varied per isoform) with the test inhibitor (dissolved in DMSO, diluted to 0.01 - 100 nM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with the CO

    
    -saturated water/Phenol Red mixture using a Stopped-Flow instrument (e.g., Applied Photophysics).
    
  • Measurement: Monitor the change in absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops due to H

    
     production).
    
  • Calculation: Determine the initial velocity (

    
    ). Calculate the IC
    
    
    
    using non-linear regression (Log(inhibitor) vs. Response). Convert to
    
    
    using the Cheng-Prusoff equation.

References

  • Supuran, C. T., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." Molecules.

  • Kumar, R., et al. (2019). "Design, synthesis, and carbonic anhydrase inhibition activity of benzenesulfonamide-linked novel pyrazoline derivatives." Bioorganic Chemistry.

  • Verma, S. K., et al. (2022).[2][3][4] "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." International Journal of Molecular Sciences.

  • Ansari, A., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Future Medicinal Chemistry.

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles." BenchChem Protocols.

  • El-Mekabaty, A., et al. (2021). "One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids." ChemistrySelect.

Sources

The Pyrazole Scaffold: A Versatile Platform for Modern Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery and Development Professionals

Authored by: Gemini, Senior Application Scientist

Publication Date: February 24, 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse molecular interactions have propelled the development of numerous clinically successful drugs across a spectrum of therapeutic areas.[3][4] This guide provides a comprehensive technical overview of pyrazole compounds for researchers, scientists, and drug development professionals. We will delve into the core chemical properties and synthesis of the pyrazole scaffold, explore its multifaceted therapeutic applications with a focus on oncology, inflammation, infectious diseases, and neurological disorders, and provide detailed experimental protocols for their biological evaluation. Furthermore, this guide will present a critical analysis of structure-activity relationships, current challenges in the field, and future perspectives, offering a forward-looking resource for the continued innovation of pyrazole-based therapeutics.

The Pyrazole Core: Chemical Properties and Synthesis

First described by German chemist Ludwig Knorr in 1883, pyrazole is a heteroaromatic compound with the molecular formula C₃H₄N₂.[1][5] Its five-membered ring contains three carbon atoms and two adjacent nitrogen atoms, a configuration that imparts a unique set of chemical properties crucial to its pharmacological utility.[6][7]

The pyrazole ring is aromatic, conferring significant stability.[6] One nitrogen atom is acidic and can act as a hydrogen bond donor, while the other is basic and serves as a hydrogen bond acceptor.[4] This dual functionality allows pyrazole-containing molecules to engage in a wide array of interactions with biological targets such as proteins and enzymes, including hydrogen bonding and hydrophobic interactions.[8] The electronic properties of the pyrazole ring can be readily modulated by the introduction of various substituents, which in turn influences the compound's lipophilicity, solubility, and overall biological activity.[8]

Synthesis of the Pyrazole Scaffold

The synthesis of pyrazole derivatives has evolved significantly, with numerous methods available to medicinal chemists.

Classical Synthesis:

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound.[8] This versatile reaction allows for the introduction of a wide variety of substituents on the resulting pyrazole ring.

Experimental Protocol: Knorr Pyrazole Synthesis

Objective: To synthesize a 1,3,5-substituted pyrazole derivative.

Materials:

  • Substituted hydrazine (e.g., phenylhydrazine)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Glacial acetic acid (as catalyst)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the pyrazole product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized pyrazole derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and facilitates the reaction without interfering with the condensation process.

  • Glacial Acetic Acid as Catalyst: The acidic conditions protonate a carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and thus promoting the nucleophilic attack by the hydrazine.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization reactions to occur at a reasonable rate.

  • Crystallization and Filtration: These are standard and effective techniques for isolating and purifying the solid pyrazole product from the reaction mixture.

Modern Synthetic Approaches:

More recent advancements in synthetic methodology have introduced more efficient and environmentally friendly strategies for pyrazole synthesis. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.[9]

  • Ultrasound-assisted synthesis: The use of ultrasound can enhance reaction rates and yields.

  • Multi-component reactions: These reactions allow for the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, improving efficiency and reducing waste.[8]

  • "Green Chemistry" approaches: These methods often utilize solvent-free conditions or environmentally benign solvents.[6]

G General Workflow for Pyrazole Synthesis and Evaluation Start Starting Materials (e.g., 1,3-Dicarbonyl, Hydrazine) Synthesis Chemical Synthesis (e.g., Knorr, Microwave-assisted) Start->Synthesis Reaction Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Pure Compound BioAssay Biological Evaluation (In vitro & In vivo assays) Characterization->BioAssay Testing SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Data Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Informed Design Lead_Opt->Synthesis New Derivatives

Caption: A logical workflow for the synthesis and evaluation of pyrazole compounds.

Therapeutic Applications of Pyrazole Compounds

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3]

Oncology

A significant number of pyrazole-containing compounds have been developed as potent anticancer agents, primarily by targeting and inhibiting protein kinases that are often dysregulated in cancer cells.[8]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of various protein kinases, such as:

  • Receptor Tyrosine Kinases (RTKs): Including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor growth, angiogenesis, and metastasis.[1][5]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.[6][9]

  • Other Kinases: Pyrazole derivatives have also been shown to inhibit other important kinases in cancer signaling, such as Aurora kinases, Bruton's tyrosine kinase (BTK), and BRAF.[6][10]

G Mechanism of Pyrazole Kinase Inhibitors in Cancer Pyrazole Pyrazole Derivative Kinase Protein Kinase (e.g., EGFR, CDK2) Pyrazole->Kinase Binds to ATP-binding site Apoptosis Apoptosis Pyrazole->Apoptosis Induces Signaling Downstream Signaling Pathway Kinase->Signaling Activates Proliferation Tumor Cell Proliferation, Survival, Angiogenesis ATP ATP ATP->Kinase Phosphorylation substrate Signaling->Proliferation Promotes

Caption: Pyrazole derivatives inhibit protein kinases, blocking downstream signaling and promoting cancer cell apoptosis.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

CompoundTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
Celecoxib COX-2MCF-7 (Breast)25.2 - 37.2[11]
HCT-116 (Colon)~37[11]
Sorafenib RAF, VEGFR, PDGFRHepG2 (Liver)4.5[11]
Crizotinib ALK, METPANC-1 (Pancreatic)~5[11]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK9HCT-116 (Colon)0.04 - 0.94[11]
Compound 22 EGFR, VEGFR-2A549 (Lung)2.82 - 6.28[12]
Compound 23 EGFRA549 (Lung)0.5132[12]
Compound 24 EGFR (wild-type & T790M mutant)A549 (Lung)0.016 (wild-type), 0.236 (T790M)[12]
Compound 27 VEGFR-2MCF-7 (Breast)0.828[12]
Compound 30 CDK2/cyclin A2-60% inhibition at 10 µM[12]
Compound 43 PI3 KinaseMCF-7 (Breast)0.25[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro inhibitory activity of a pyrazole compound against a specific protein kinase.

Materials:

  • Synthesized pyrazole inhibitor

  • Recombinant kinase of interest (e.g., CDK2/cyclin A)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in DMSO and perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Plate Setup: Add the serially diluted inhibitor compounds to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the kinase enzyme and its specific substrate to the wells, followed by the addition of ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP produced during the kinase reaction to ATP.

  • Luminescence Measurement: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Causality Behind Experimental Choices:

  • ADP-Glo™ Assay: This assay is highly sensitive and allows for the detection of kinase activity even at low ATP to ADP conversion rates, making it suitable for identifying potent inhibitors.

  • Serial Dilutions: Testing a range of inhibitor concentrations is essential for generating a dose-response curve and accurately determining the IC₅₀ value.

  • Controls: The use of positive and negative controls is crucial for validating the assay results and ensuring that the observed inhibition is due to the test compound.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a pyrazole compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pyrazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in DMF)

  • 96-well flat-bottom microtiter plates

  • CO₂ incubator

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator at 37°C.[13]

  • Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the pyrazole compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[13]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[5][13]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[13][14]

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the dissolved formazan crystals using an ELISA plate reader at a wavelength of 540-570 nm.[13][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Causality Behind Experimental Choices:

  • MTT Reagent: The reduction of MTT to formazan by mitochondrial dehydrogenases is a reliable indicator of cell viability and metabolic activity.[14]

  • 96-well Plate Format: This format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

  • Controls: The inclusion of vehicle and positive controls is essential for data normalization and validation of the assay's performance.

Anti-Inflammatory Applications

Pyrazole derivatives are well-known for their potent anti-inflammatory properties. The most famous example is Celecoxib, a selective COX-2 inhibitor used to treat arthritis and pain.[6]

Mechanism of Action: COX Inhibition and Beyond

  • COX-2 Inhibition: Many pyrazole-based anti-inflammatory drugs selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[14] This selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]

  • Other Anti-inflammatory Mechanisms: Recent studies have shown that pyrazole compounds can also exert their anti-inflammatory effects through other mechanisms, such as inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulating the oxidative burst in leukocytes.[14]

Table 2: Anti-Inflammatory Activity of Selected Pyrazole Derivatives

CompoundTarget(s)In Vitro AssayIC₅₀In Vivo Model% InhibitionReference
Celecoxib COX-2Ovine COX-2 Inhibition-Carrageenan-induced paw edema-[16]
Compound 189a COX-2Ovine COX-2 Inhibition39.43 nM--[14]
Compound 189c COX-2Ovine COX-2 Inhibition38.73 nM--[14]
Compound 190a COX-2Ovine COX-2 Inhibition0.017 µM--[14]
Compound 2g LipoxygenaseSoybean Lipoxygenase Inhibition80 µMCarrageenan-induced paw edema-[16][17]
Compound 2d ---Carrageenan-induced paw edemaPotent[16][17]
Compound 2e ---NociceptionPotent[16][17]
Compound 6g IL-6 expressionLPS-stimulated BV2 microglial cells9.562 µM--[18][19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a pyrazole compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Pyrazole test compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., saline or a suitable solvent for the test compound)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group (vehicle), a reference group (Indomethacin), and test groups (different doses of the pyrazole compound).

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral or intraperitoneal injection, one hour before inducing inflammation.[2][9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][9]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.

Causality Behind Experimental Choices:

  • Carrageenan as Inducer: Carrageenan is a well-established and reliable agent for inducing acute inflammation in this model, leading to a reproducible and quantifiable edematous response.[2][20]

  • Plethysmometer/Calipers: These instruments provide accurate and objective measurements of paw volume or thickness, allowing for the quantitative assessment of edema.

  • Reference Drug: The use of a standard anti-inflammatory drug like Indomethacin provides a benchmark for evaluating the potency of the test compound.

Antimicrobial and Antiviral Applications

The pyrazole scaffold has also been explored for the development of novel antimicrobial and antiviral agents.

Mechanism of Action:

  • Antibacterial: Pyrazole derivatives can exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[21] They have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[21]

  • Antifungal: Some pyrazole compounds have demonstrated antifungal activity, for example, by inhibiting fungal kinases like Yck2.[1]

  • Antiviral: Pyrazole derivatives have been investigated as potential antiviral agents against a range of viruses, including coronaviruses.[22] Their mechanisms of action can involve the inhibition of viral replication or other key viral processes.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 5f Escherichia coli-[13][23]
Staphylococcus aureus-[13][23]
Compound 5a S. aureus-[24]
Compound 5c S. aureus0.023[24]
Compound 6g S. aureus0.187[24]
Compound 5c (pyrano[2,3-c] pyrazole) Klebsiella pneumoniae6.25[25]
Listeria monocytogenes50[25]
Thiophene-functionalized pyrazolo[1,5-a]pyrimidines Acinetobacter baumannii31.25-250[26]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of a pyrazole compound against a specific microbial strain.

Materials:

  • Pyrazole compound

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (microbe in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices:

  • Broth Microdilution: This is a standardized and quantitative method for determining the MIC of an antimicrobial agent, allowing for reproducible results.

  • Standardized Inoculum: Using a standardized inoculum ensures that the results are consistent and comparable across different experiments.

  • Controls: The use of positive and negative controls is essential for validating the assay and ensuring that the observed inhibition is due to the test compound.

Neuroprotective Applications

Emerging research suggests that pyrazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases.[23][27]

Mechanism of Action:

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases. Pyrazole compounds with anti-inflammatory and antioxidant properties may help to protect neurons from damage.[18][19]

  • Enzyme Inhibition: Some pyrazole derivatives have been shown to inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the context of Alzheimer's disease.[13]

Table 4: Neuroprotective Activity of Selected Pyrazole Derivatives

CompoundIn Vitro ModelEffectReference
Compound 3h 6-OHDA-induced neurotoxicity in PC-12 cells20% increase in cell viability[28]
Compound 4h 6-OHDA-induced neurotoxicity in PC-12 cells23% increase in cell viability[28]
Compound 6g LPS-stimulated BV2 microglial cellsPotent anti-inflammatory effect[18][19]

Structure-Activity Relationship (SAR) of Pyrazole Derivatives

The biological activity of pyrazole compounds can be significantly influenced by the nature and position of substituents on the pyrazole ring.

  • Oncology (Kinase Inhibitors):

    • N1-Substitution: The substituent at the N1 position can influence the compound's interaction with the hinge region of the kinase ATP-binding pocket. Aromatic or heteroaromatic rings at this position often engage in beneficial π-π stacking interactions.[10]

    • C3 and C5-Substitution: Substituents at these positions can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.[7]

    • C4-Substitution: Modifications at the C4 position can modulate the overall shape and electronic properties of the molecule, affecting its binding affinity.

  • Anti-inflammatory (COX-2 Inhibitors):

    • C4-Substituents: The presence of a sulfonamide or a trifluoromethyl group at the C4 position is often critical for COX-2 selectivity.[10]

    • N1-Aryl Groups: An aryl group at the N1 position, particularly a 4-fluorophenyl group, can enhance binding to the COX-2 active site.[10]

    • C3 and C5-Diaryl Substitution: The presence of aryl groups at the C3 and C5 positions is a common feature of many potent COX-2 inhibitors.

  • Antimicrobial:

    • The introduction of electron-withdrawing groups, such as nitro groups, can enhance the antimicrobial activity of pyrazole derivatives.[13][23]

    • The presence of a trifluoromethyl group on an aryl substituent can lead to potent activity against Gram-positive bacteria.[29]

Challenges and Future Directions

Despite the significant therapeutic potential of pyrazole compounds, several challenges remain in their development.

Challenges:

  • Drug Resistance: As with many targeted therapies, cancer cells can develop resistance to pyrazole-based kinase inhibitors through mutations in the target kinase or activation of alternative signaling pathways.[12][30]

  • Toxicity and Side Effects: While often designed for selectivity, some pyrazole derivatives can still exhibit off-target effects, leading to toxicity.[15] In vivo metabolic toxicity is also a concern for medicinal chemists.[15]

  • Pharmacokinetic Properties: Achieving optimal pharmacokinetic properties, such as good oral bioavailability and metabolic stability, can be challenging.[7]

Future Perspectives:

  • Development of Multi-Targeted Agents: Designing pyrazole derivatives that can simultaneously inhibit multiple targets could be an effective strategy to overcome drug resistance and enhance therapeutic efficacy.[7]

  • Novel Drug Delivery Systems: The use of advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, could improve the targeting and reduce the side effects of pyrazole-based drugs.[31]

  • Exploration of New Therapeutic Areas: The versatile pyrazole scaffold holds promise for the development of new treatments for a wide range of diseases beyond the current focus on oncology and inflammation.

  • "Green" and Efficient Synthesis: Continued innovation in synthetic methodologies will be crucial for the sustainable and cost-effective production of pyrazole-based drug candidates.[7]

Conclusion

The pyrazole scaffold has proven to be an exceptionally valuable platform in the discovery and development of novel therapeutic agents. Its unique chemical properties and synthetic accessibility have enabled the creation of a diverse array of compounds with potent and selective activities against a wide range of biological targets. From established anti-inflammatory and anticancer drugs to promising new antimicrobial and neuroprotective agents, the therapeutic potential of pyrazole derivatives is vast and continues to expand. As our understanding of the molecular basis of disease deepens, the rational design of new pyrazole-based compounds, guided by detailed structure-activity relationship studies and innovative synthetic strategies, will undoubtedly lead to the development of the next generation of safe and effective medicines.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review - Elementary Educ
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review - PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxid
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists.
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher. (2025, March 11).
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12).
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC.
  • PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSL
  • Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines - Benchchem.
  • Carrageenan-Induced Paw Edema Model - Cre
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema - Benchchem.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Structure activity relationship (SAR).
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Publishing. (2024, September 2).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Recent Advances in the Development of Pyrazole Deriv
  • Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - MDPI. (2011, October 25).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. (2023, August 12).
  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20).
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchG
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20).
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27).
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  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
  • The MICs of antibacterial activity of the newly synthesized pyrazole deriv
  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Deriv
  • Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed. (2018, August 27).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024, July 20).

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Methodological & Application

Application Note: Synthesis Protocol for 1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This protocol details the step-by-step synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide . This specific scaffold is a critical intermediate in the development of COX-2 inhibitors, antimicrobial agents, and antidiabetic drugs. The sulfonohydrazide moiety serves as a versatile "chemical handle" for further derivatization into hydrazones or heterocycles, or as a leaving group in radical cross-coupling reactions.

Key Technical Considerations:

  • Regioselectivity: The use of 1,3,5-trimethylpyrazole ensures that the electrophilic aromatic substitution (chlorosulfonation) occurs exclusively at the C-4 position, the only open site on the heteroaromatic ring.

  • Safety Criticality: The protocol involves chlorosulfonic acid (violent reaction with water) and hydrazine hydrate (carcinogenic, toxic). Strict adherence to the safety controls described is mandatory.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a linear, two-step functionalization of the commercially available 1,3,5-trimethylpyrazole core.

Logical Pathway
  • Electrophilic Chlorosulfonation: Direct introduction of the sulfonyl chloride group using neat chlorosulfonic acid.

  • Nucleophilic Substitution (Hydrazinolysis): Displacement of the chloride by hydrazine to form the sulfonohydrazide.

SynthesisWorkflow Start 1,3,5-Trimethylpyrazole (Starting Material) Inter Intermediate: 4-Sulfonyl Chloride Start->Inter Step 1: 0°C to 90°C Electrophilic Sub. Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product Target: 4-Sulfonohydrazide Inter->Product Step 2: 0°C Nucleophilic Sub. Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Figure 1: Synthetic workflow illustrating the transformation from the pyrazole core to the final sulfonohydrazide.

Experimental Protocol

Step 1: Synthesis of 1,3,5-Trimethylpyrazole-4-sulfonyl chloride

This step utilizes chlorosulfonic acid as both the solvent and the reagent. The mechanism involves the initial formation of the sulfonic acid followed by conversion to the sulfonyl chloride.

Reagents:

  • 1,3,5-Trimethylpyrazole (1.0 eq)[1]

  • Chlorosulfonic acid (5.0 - 6.0 eq) [Corrosive/Fuming]

  • Thionyl chloride (1.0 eq) [Optional, ensures complete conversion]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Cooling: Charge the flask with Chlorosulfonic acid (Caution: Fuming). Cool the acid to 0°C using an ice-salt bath.

  • Addition: Add 1,3,5-Trimethylpyrazole dropwise over 30 minutes.

    • Scientific Insight: The addition is highly exothermic.[2][3] Maintain internal temperature <10°C to prevent charring/decomposition of the pyrazole ring.

  • Reaction: Once addition is complete, remove the ice bath. Slowly heat the reaction mixture to 90°C and hold for 3 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting material spot should disappear.

  • Quenching (CRITICAL): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Safety Note: This quench is violent. Wear full face shield. Do not add water to the acid; always add acid to ice.

  • Isolation: The sulfonyl chloride will precipitate as a solid. Filter the solid, wash copiously with cold water to remove residual acid, and dry under vacuum.

    • Yield Expectation: 75-85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonohydrazide

The sulfonyl chloride is reacted with hydrazine hydrate.

Reagents:

  • 1,3,5-Trimethylpyrazole-4-sulfonyl chloride (1.0 eq)

  • Hydrazine hydrate (80% or 100%) (3.0 eq)

  • Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

Procedure:

  • Solution Preparation: Dissolve the sulfonyl chloride (from Step 1) in THF (10 mL per gram). Cool the solution to 0°C .

  • Nucleophilic Attack: Add Hydrazine hydrate dropwise to the stirred solution.

    • Scientific Insight: We use excess hydrazine (3.0 eq) to act as a base (scavenging HCl) and to prevent the formation of the symmetrical bis-sulfonyl hydrazine byproduct.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

  • Workup:

    • Method A (Precipitation): If using Ethanol, the product often precipitates upon cooling. Filter and wash with cold ethanol.

    • Method B (Extraction): If using THF, evaporate the solvent to 20% volume. Add cold water. The product will precipitate. Filter and wash with water.[3][4][5][6]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Quantitative Data & Quality Control

Table 1: Process Parameters and Specifications

ParameterSpecification / RangeNotes
Step 1 Stoichiometry 1.0 : 5.0 (Substrate : ClSO3H)Excess acid acts as solvent.
Step 1 Temp 0°C (Add) -> 90°C (Rxn)Heat required for -SO3H to -SO2Cl conversion.
Step 2 Stoichiometry 1.0 : 3.0 (Substrate : N2H4)Excess hydrazine prevents dimer formation.
Expected Yield 65 - 75% (Overall)Based on 2-step sequence.
Appearance White to Off-White Crystalline SolidYellowing indicates oxidation/impurities.

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for three distinct methyl singlets (approx. δ 2.2, 2.4, 3.6 ppm) and the broad hydrazide protons (-SO2NHNH2) around δ 4.0-9.0 ppm (exchangeable).

  • LC-MS: Confirm Molecular Ion [M+H]+ = 219.09 (Calc. MW: 218.28).

Safety & Hazard Management (E-E-A-T)

The following decision logic dictates the safety protocols for this synthesis.

SafetyLogic Hazard1 Chlorosulfonic Acid Risk1 Reacts Violently with Water Releases HCl Gas Hazard1->Risk1 Control1 Control: Use NaOH Scrubber Quench on Crushed Ice Risk1->Control1 Hazard2 Hydrazine Hydrate Risk2 Carcinogen, Toxic Skin Sensitizer Hazard2->Risk2 Control2 Control: Double Gloving Fume Hood Only Risk2->Control2

Figure 2: Risk mitigation strategy for high-hazard reagents.

Critical Safety Notes:
  • Chlorosulfonic Acid Quench: Never add water directly to the reaction flask. The exotherm can cause an explosion. Always pour the reaction mixture slowly onto a large excess of ice.

  • Hydrazine Handling: Hydrazine is a potent hepatotoxin and carcinogen. All weighing and handling must occur inside a certified chemical fume hood. Waste containing hydrazine must be segregated and treated with bleach (hypochlorite) to neutralize before disposal, per local regulations.

References

  • Synthesis of Pyrazole Sulfonyl Chlorides

    • Source: Sigma-Aldrich / Merck Product Sheet. "1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride".
    • URL:

  • General Chlorosulfonation Procedure (Organic Syntheses)

    • Title: Mesitylenesulfonyl Chloride.[4] Org.[7] Synth.1977 , 57, 88. (Analogous procedure for electron-rich aromatics).

    • URL:

  • Hydrazide Formation Protocol

    • Title: p-Toluenesulfonylhydrazide.[3][8] Org.[7] Synth.1960 , 40, 93. (Standard protocol for sulfonyl hydrazide formation).

    • URL:

  • Pyrazole Synthesis (Background)

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[7] J. Org.[7] Chem.2008 , 73, 2412.[7]

    • URL:

Sources

Introduction: The Convergence of a Privileged Scaffold and a Versatile Reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Applications of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide in Organic Reactions

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive compounds and approved pharmaceuticals.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique electronic and steric environment that is conducive to forming specific interactions with biological targets.[1] Consequently, pyrazole derivatives have found applications as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents.[3][4]

When the pyrazole core is functionalized with a sulfonohydrazide group, it combines the desirable properties of the pyrazole with the versatile reactivity of the sulfonohydrazide moiety. Sulfonohydrazides have emerged as highly valuable reagents in modern organic synthesis, primarily serving as precursors to the sulfonyl group (R-SO2-).[5] Under various reaction conditions, the hydrazinyl part of the molecule can be cleaved, allowing the sulfonyl group to be transferred to a wide range of substrates, forming carbon-sulfur, sulfur-nitrogen, and other heteroatom-sulfur bonds.[5] This dual-functionality makes 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide a molecule of significant interest for researchers in drug discovery and synthetic methodology development.

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide and its potential applications in organic synthesis, supported by detailed protocols and mechanistic insights.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

The most direct and common method for the synthesis of sulfonohydrazides is the reaction of a corresponding sulfonyl chloride with hydrazine.[6][7] This nucleophilic substitution reaction is typically straightforward and high-yielding. The precursor, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is commercially available (CAS 59340-27-1), making the target molecule readily accessible.[8]

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide

This protocol details the synthesis of the title compound from its sulfonyl chloride precursor.

Workflow for Synthesis

start Dissolve 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in THF add_hydrazine Add hydrazine monohydrate dropwise at 0°C start->add_hydrazine react Stir at room temperature for 2-4 hours add_hydrazine->react monitor Monitor reaction by TLC react->monitor workup Quench with water and extract with ethyl acetate monitor->workup dry Dry organic layer over Na2SO4 and filter workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization (e.g., from ethanol/water) concentrate->purify product Obtain 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide purify->product

Caption: Workflow for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride59340-27-1208.671.0
Hydrazine monohydrate (~64% hydrazine)7803-57-850.062.0
Tetrahydrofuran (THF), anhydrous109-99-972.11-
Ethyl acetate141-78-688.11-
Saturated aqueous sodium bicarbonate solution---
Brine---
Anhydrous sodium sulfate7757-82-6142.04-

Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq.). Dissolve the sulfonyl chloride in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

  • Addition of Hydrazine: Cool the solution to 0°C using an ice bath. To this stirred solution, add hydrazine monohydrate (2.0 eq.) dropwise via a syringe. Causality Note: The reaction is exothermic, and dropwise addition at 0°C helps to control the reaction temperature and minimize potential side reactions. A slight excess of hydrazine ensures complete consumption of the sulfonyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Causality Note: The bicarbonate wash neutralizes any excess acid, and the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide as a white solid.

Application in Organic Synthesis: A Source for Sulfonamides

A significant application of sulfonyl hydrazides is their use as sulfonylating agents, particularly in the synthesis of sulfonamides, which are crucial pharmacophores.[5][9] One modern and efficient method to achieve this is through a copper-catalyzed cross-coupling reaction.[2] This approach often proceeds via a radical mechanism, offering a distinct pathway compared to traditional nucleophilic substitution on sulfonyl chlorides.[2]

Representative Protocol: Copper-Catalyzed Synthesis of N-(1H-indazol-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

This protocol provides a method for the synthesis of a novel pyrazole-indazole hybrid sulfonamide, demonstrating the utility of the title compound as a sulfonyl source.

Workflow for Sulfonamide Synthesis

start Combine sulfonohydrazide, amine, and Cu(I) catalyst in a reaction vessel add_solvent_oxidant Add solvent (e.g., DMSO) and oxidant (e.g., CHP) start->add_solvent_oxidant react Heat the reaction mixture (e.g., 80-100°C) for 12-24 hours add_solvent_oxidant->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Cool to RT, dilute with water, and extract with an organic solvent monitor->workup dry Dry organic layer and concentrate workup->dry purify Purify by column chromatography dry->purify product Obtain N-substituted pyrazole sulfonamide purify->product

Caption: Workflow for the copper-catalyzed synthesis of N-substituted sulfonamides.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide--1.2
1H-Indazol-3-amine20257-41-2133.151.0
Copper(I) Iodide (CuI)7681-65-4190.450.1 (10 mol%)
Cumene hydroperoxide (CHP), ~80% in cumene80-15-9152.192.0
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.13-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk tube, add 1H-indazol-3-amine (1.0 eq.), 1,3,5-trimethyl-1H-pyrazole-4-sulfonohydrazide (1.2 eq.), and Copper(I) Iodide (0.1 eq.).

  • Addition of Solvent and Oxidant: Evacuate and backfill the tube with an inert gas. Add anhydrous DMSO via syringe, followed by the addition of cumene hydroperoxide (CHP) (2.0 eq.). Causality Note: CHP acts as an oxidant to initiate the radical process. Anhydrous conditions are important to prevent unwanted side reactions.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100°C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting amine using TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(1H-indazol-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide.

Mechanistic Insights: The Radical Pathway

The copper-catalyzed sulfonamide synthesis is proposed to proceed through a radical-radical cross-coupling mechanism.[2]

Proposed Reaction Mechanism

cluster_0 Generation of Sulfonyl Radical cluster_1 Generation of Amine Radical cluster_2 Radical-Radical Coupling Sulfonohydrazide R-SO2NHNH2 SulfonylRadical R-SO2• Sulfonohydrazide->SulfonylRadical Cu(I)/Oxidant CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation CuII->CuI Reduction (catalytic cycle) Oxidant Oxidant (CHP) Product R-SO2NH-Ar SulfonylRadical->Product Amine Ar-NH2 AmineRadical Ar-NH• Amine->AmineRadical H-abstraction AmineRadical->Product

Sources

Application Notes & Protocols: A Guide to Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for constructing the pyrazole ring, a crucial scaffold in medicinal chemistry. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind protocol design, offering practical insights and troubleshooting advice. It presents detailed, validated protocols, summarizes key data in a comparative format, and provides visual aids to clarify complex transformations, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Importance of the Pyrazole Nucleus

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone of modern drug discovery, featured in a wide array of blockbuster pharmaceuticals. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding (as both donor and acceptor), dipole-dipole interactions, and π-stacking. Furthermore, the pyrazole core is metabolically stable and serves as an excellent bioisostere for other functional groups, making it a highly valuable component in the medicinal chemist's toolkit.

The successful and efficient synthesis of substituted pyrazoles is therefore a critical step in the development of new therapeutic agents. This guide focuses on the most fundamental and widely employed method for pyrazole synthesis: the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Core Synthetic Strategy: 1,3-Dicarbonyl Condensation with Hydrazines

The reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine is the most direct and common method for forming the pyrazole ring. This reaction, often referred to as the Knorr pyrazole synthesis, is robust, versatile, and typically proceeds with high yields.

Mechanistic Rationale

The reaction proceeds via a sequence of condensation and cyclization steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting regiochemical outcomes when using unsymmetrical dicarbonyls or hydrazines.

  • Initial Condensation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate, which readily dehydrates to yield a hydrazone.

  • Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazone then attacks the second carbonyl group in an intramolecular fashion. This cyclization step forms a five-membered ring intermediate.

  • Dehydration/Aromatization: The cyclic intermediate undergoes a final dehydration step, leading to the formation of a stable, aromatic pyrazole ring.

The choice of which hydrazine nitrogen attacks first and which carbonyl is attacked can influence the final regiochemistry of the product. Generally, the more nucleophilic nitrogen of a substituted hydrazine (e.g., the NH2 group of phenylhydrazine) will attack the more electrophilic carbonyl carbon first.

Visualizing the Reaction Workflow

The following diagram illustrates the generalized workflow for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine 1,3-Dicarbonyl & Solvent (e.g., Acetylacetone in Ethanol) B 2. Add Hydrazine Derivative (e.g., Hydrazine Hydrate) Dropwise A->B Maintain Temp < 10°C C 3. Heat Mixture to Reflux (e.g., 70-80°C) B->C D 4. Monitor Reaction Progress (via TLC) C->D Typically 1-3 hours E 5. Cool Reaction Mixture D->E Upon completion F 6. Remove Solvent (under reduced pressure) E->F G 7. Purify Product (e.g., Recrystallization or Column Chromatography) F->G H Characterized Pyrazole G->H Final Product

Caption: Generalized workflow for Knorr-type pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

This protocol provides a validated, step-by-step procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone (a 1,3-dicarbonyl) and hydrazine hydrate. This specific example is chosen for its reliability and high yield.

Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Materials and Reagents
  • Acetylacetone (pentane-2,4-dione), ≥99%

  • Hydrazine hydrate, 50-60% aqueous solution

  • Ethanol, 95% or absolute

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (5.0 g, 50 mmol).

    • Dissolve the acetylacetone in 25 mL of ethanol.

    • Cool the flask in an ice bath to 0-5 °C.

  • Addition of Hydrazine:

    • While stirring vigorously, add hydrazine hydrate (2.5 g, 50 mmol) dropwise to the cooled solution using a dropping funnel. The addition should be slow enough to maintain the internal temperature below 10 °C.

    • Causality Note: The initial reaction is exothermic. Slow, cooled addition prevents the formation of unwanted side products and ensures controlled condensation.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80 °C) for 1 hour.

    • Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the acetylacetone spot indicates the reaction is complete.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting residue is then partitioned between dichloromethane (50 mL) and water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane (25 mL each).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a white solid.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot hexane or toluene to afford pure 3,5-dimethylpyrazole.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • The expected yield is typically in the range of 85-95%.

Data Presentation: Substrate Scope and Yield Comparison

The versatility of the 1,3-dicarbonyl condensation is highlighted by its applicability to various substrates. The following table summarizes typical yields for the synthesis of different pyrazole derivatives using this general methodology.

1,3-Dicarbonyl SubstrateHydrazine DerivativeProductTypical Yield (%)Reference
AcetylacetoneHydrazine Hydrate3,5-Dimethylpyrazole90-98%
DibenzoylmethaneHydrazine Hydrate3,5-Diphenylpyrazole85-92%
Ethyl AcetoacetateHydrazine Hydrate3-Methyl-5-pyrazolone>90%
AcetylacetonePhenylhydrazine1-Phenyl-3,5-dimethylpyrazole~90%
1,1,1-TrifluoroacetylacetoneHydrazine Hydrate3-Methyl-5-(trifluoromethyl)pyrazole80-88%

Mechanistic Deep Dive: Regioselectivity

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different regioisomeric pyrazole products can potentially form. The diagram below illustrates this challenge and the underlying mechanistic branch point.

G Start Unsymmetrical Dicarbonyl (R1 ≠ R2) + Phenylhydrazine N1_Attack_C1 Initial Attack: More nucleophilic N attacks more electrophilic C=O Start->N1_Attack_C1 Intermediate_A Hydrazone Intermediate A N1_Attack_C1->Intermediate_A Path A Intermediate_B Hydrazone Intermediate B N1_Attack_C1->Intermediate_B Path B Cyclize_A Intramolecular Cyclization Intermediate_A->Cyclize_A Cyclize_B Intramolecular Cyclization Intermediate_B->Cyclize_B Product_A Regioisomer A Cyclize_A->Product_A Product_B Regioisomer B Cyclize_B->Product_B

Caption: Regiochemical divergence in unsymmetrical pyrazole synthesis.

Controlling this regioselectivity is a key challenge. Factors that influence the outcome include:

  • Steric Hindrance: Bulky substituents on the dicarbonyl or hydrazine can direct the reaction pathway.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (like -CF₃) significantly increase the electrophilicity of the adjacent carbonyl, making it the preferred site for initial nucleophilic attack.

  • Reaction Conditions: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the regiochemical outcome. Acidic conditions can favor one pathway over another.

By carefully considering these factors, a medicinal chemist can often design a synthesis to favor the desired regioisomer, a critical aspect of structure-activity relationship (SAR) studies.

References

  • Title: Synthesis of 3,5-dimethylpyrazole Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of 3,5-diphenylpyrazole Source: Organic Syntheses URL: [Link]

  • Title: 3-Methyl-5-pyrazolone Source: Wikipedia URL: [Link]

  • Title: Synthesis of 1,3,5-Trisubstituted Pyrazoles Source: Organic Syntheses URL: [Link]

  • Title: A simple and efficient synthesis of 3-methyl-5-trifluoromethyl-pyrazole Source: Journal of Fluorine Chemistry URL: [Link]

Application Notes and Protocols for the Reaction of Sulfonyl Hydrazides with Vinyl Azides in Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Green Chemistry Approach to Novel Sulfonamides

The synthesis of sulfonamides and their derivatives is of paramount importance in medicinal chemistry and drug development, owing to their wide range of biological activities.[1][2] The reaction between sulfonyl hydrazides and vinyl azides, in particular, offers a unique pathway to functionalized enamides and other nitrogen-containing heterocycles.[3][4] Traditionally, these reactions have often been conducted in organic solvents, which can pose environmental and safety concerns. This guide details the application of water as a green and sustainable solvent for the reaction of sulfonyl hydrazides with vinyl azides. Operating in an aqueous medium not only aligns with the principles of green chemistry but can also offer unique reactivity and selectivity.[5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, mechanistic insights, and detailed protocols for conducting this valuable transformation in water.

Mechanistic Insights: The Role of Water and Radical Intermediates

The reaction of sulfonyl hydrazides with vinyl azides in water typically proceeds through a radical-mediated pathway. While the reaction can be initiated under various conditions (e.g., thermal, photochemical, or electrochemical), a key feature is the generation of a sulfonyl radical.

A plausible catalyst-free mechanism is initiated by the homolytic cleavage of the S-N bond in the sulfonyl hydrazide, which can be promoted by heat or other forms of energy. This generates a sulfonyl radical and a hydrazinyl radical. The sulfonyl radical then adds to the double bond of the vinyl azide. This addition is followed by the rapid elimination of a dinitrogen molecule (N₂) from the azide moiety, a thermodynamically favorable process, to yield an iminyl radical intermediate. This intermediate is then stabilized to form the final product, which is often a sulfonylated enamine or a related heterocyclic compound. The aqueous medium can play a crucial role in stabilizing the radical intermediates and influencing the reaction pathway.[5][7]

In some electrochemical variations, an iodide salt can act as a mediator to facilitate the generation of the sulfonyl radical from the sulfonyl hydrazide at an electrode surface.[8][9]

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Sulfonyl_Hydrazide R-SO2NHNH2 Sulfonyl_Radical R-SO2• Sulfonyl_Hydrazide->Sulfonyl_Radical Δ or hν Hydrazinyl_Radical •NHNH2 Sulfonyl_Hydrazide->Hydrazinyl_Radical Δ or hν Vinyl_Azide R'CH=CHN3 Sulfonyl_Radical->Vinyl_Azide Addition Sulfonyl_Radical->Vinyl_Azide Radical_Adduct R-SO2-CH(R')-CH•-N3 Iminyl_Radical R-SO2-CH(R')-CH=N• Radical_Adduct->Iminyl_Radical - N2 Product Sulfonylated Enamine Iminyl_Radical->Product Stabilization

Figure 1: A simplified representation of the radical-mediated reaction pathway between a sulfonyl hydrazide and a vinyl azide.

Experimental Design and Considerations

When planning the reaction of a sulfonyl hydrazide with a vinyl azide in water, several factors should be considered to ensure a successful and reproducible experiment:

  • Substrate Solubility: While the reaction is performed "on-water," the starting materials may have limited solubility. This is often acceptable, as the reaction can proceed at the interface or in a suspension. In some cases, a co-solvent like hexafluoroisopropanol (HFIP) can be used to improve solubility without compromising the "green" nature of the reaction.[5]

  • Reaction Temperature: The optimal temperature will depend on the specific substrates and whether a catalyst is used. For catalyst-free reactions, elevated temperatures (e.g., 80-100 °C) may be required to initiate the formation of the sulfonyl radical.

  • Atmosphere: While many of these reactions can be performed open to the air, for sensitive substrates or to ensure reproducibility, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Safety Precautions: Vinyl azides are energetic compounds and should be handled with care. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid excessive heat or shock.

Detailed Experimental Protocols

The following protocols provide a starting point for conducting the reaction of sulfonyl hydrazides with vinyl azides in water. Optimization may be required for specific substrates.

Protocol 1: Catalyst-Free Thermal Synthesis of Sulfonylated Enamines

This protocol describes a general procedure for the catalyst-free reaction, relying on thermal energy to initiate the radical cascade.

Materials:

  • Appropriate sulfonyl hydrazide (1.0 mmol)

  • Substituted vinyl azide (1.2 mmol)

  • Deionized water (5.0 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the sulfonyl hydrazide (1.0 mmol) and the vinyl azide (1.2 mmol).

  • Add deionized water (5.0 mL) to the flask.

  • Place the flask in a heating mantle or oil bath and attach the reflux condenser.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonylated enamine.

ReagentMolar RatioTypical Concentration
Sulfonyl Hydrazide1.00.2 M
Vinyl Azide1.20.24 M

Table 1: Typical Reagent Ratios and Concentrations for Catalyst-Free Synthesis.

Protocol 2: Electrochemical Synthesis of Vinyl Sulfones from Alkenes and Sulfonyl Hydrazides in Water

This protocol is adapted from a procedure for the synthesis of vinyl sulfones and can be a starting point for the reaction with vinyl azides, which are a type of activated alkene.[8][9]

Materials:

  • Styrene or other alkene (as a model for vinyl azide reactivity) (0.5 mmol)

  • Sulfonyl hydrazide (1.0 mmol)

  • Tetrabutylammonium iodide (n-Bu₄NI) (10 mol%)

  • Saturated aqueous ammonium carbonate ((NH₄)₂CO₃) solution (5.0 mL)

  • Undivided electrochemical cell with platinum foil electrodes (anode and cathode)

  • DC power supply

Procedure:

  • In an undivided electrochemical cell, combine the alkene (0.5 mmol), sulfonyl hydrazide (1.0 mmol), and n-Bu₄NI (0.05 mmol).

  • Add the saturated aqueous (NH₄)₂CO₃ solution (5.0 mL).

  • Immerse the platinum foil electrodes into the solution.

  • Stir the mixture at room temperature and apply a constant current of 40 mA.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 3-5 hours.

  • After completion, discontinue the electrolysis and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the vinyl sulfone product.

ComponentAmountRole
Alkene0.5 mmolSubstrate
Sulfonyl Hydrazide1.0 mmolSulfonyl Source
n-Bu₄NI10 mol%Catalyst/Mediator
Sat. (NH₄)₂CO₃ (aq)5.0 mLElectrolyte/Solvent
Current40 mAInitiator

Table 2: Reagents and Conditions for Electrochemical Synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Sulfonyl Hydrazide, Vinyl Azide, and Water Setup Assemble Reaction Vessel (e.g., Round-bottom flask) Reagents->Setup Heating Heat to Desired Temperature (e.g., 100°C) Setup->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Extract with Organic Solvent Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography Drying->Purification

Figure 2: General experimental workflow for the thermal reaction of sulfonyl hydrazides with vinyl azides in water.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Insufficient temperature for radical initiation.Increase the reaction temperature in increments of 10 °C.
Poor solubility of starting materials.Add a co-solvent like HFIP (10-20% v/v) or use a phase-transfer catalyst for electrochemical reactions.
Decomposition of starting materials or product.Lower the reaction temperature and extend the reaction time. Conduct the reaction under an inert atmosphere.
Multiple Products Side reactions of radical intermediates.Adjust the stoichiometry of the reactants. Lower the reaction temperature to improve selectivity.
Product instability under reaction conditions.Monitor the reaction closely and stop it once the desired product is formed, even if starting material remains.

Table 3: Troubleshooting common issues.

Conclusion

The reaction of sulfonyl hydrazides with vinyl azides in water represents a significant advancement in the sustainable synthesis of valuable sulfonamide derivatives. This approach offers numerous advantages, including the use of an environmentally benign solvent, often catalyst-free conditions, and operational simplicity. The protocols and insights provided in this guide are intended to empower researchers to explore and optimize this powerful transformation for applications in drug discovery and development.

References

  • One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. (2021). ResearchGate. [Link]

  • Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • H 1, 2, 3-triazole synthesis in DMSO via metal-free enamine annulation. (n.d.). Sciencedirect. [Link]

  • Vinyl Azides as Versatile Synthons for the Synthesis of Nitrogen-containing Heterocycles. (n.d.). Bentham Science. [Link]

  • Kinetic Study of the Radical Azidation with Sulfonyl Azides. (2013). ResearchGate. [Link]

  • Base-free monosulfonylation of amines using tosyl or mesyl chloride in water. (n.d.). ResearchGate. [Link]

  • Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. (n.d.). National Center for Biotechnology Information. [Link]

  • Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. (2020). National Center for Biotechnology Information. [Link]

  • Facile Synthesis of Sulfonyl Amidines and β-Amino Sulfonyl Enamines under Transition-Metal-Free Conditions. (2011). Organic Chemistry Portal. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (2020). MDPI. [Link]

  • Nickel-Catalyzed Reaction between Vinyl Azides and an Alkyl Sulfonyl Radical Generated from DMSO: Rapid Access to β-Keto Sulfones. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. (n.d.). National Center for Biotechnology Information. [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI. [Link]

  • Practical synthesis and biological screening of sulfonyl hydrazides. (n.d.). RSC Publishing. [Link]

  • Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. (n.d.). RSC Publishing. [Link]

Sources

Advanced Application Note: Pyrazole Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the exploration of novel chemotypes. Pyrazole derivatives—five-membered heterocycles with two adjacent nitrogen atoms—have emerged as a privileged scaffold in medicinal chemistry.[1][2]

This guide provides a comprehensive technical framework for the application of pyrazole derivatives in antimicrobial research. It moves beyond basic screening, offering field-proven protocols for synthesis validation, Clinical and Laboratory Standards Institute (CLSI) compliant susceptibility testing, and mechanism of action (MoA) elucidation targeting DNA gyrase inhibition.

Chemical Space & Rational Design (SAR)

The bioactivity of pyrazoles is governed by specific structural modifications. A robust Structure-Activity Relationship (SAR) analysis is the first step in any application.

Key Pharmacophores & Substitutions
  • Core Scaffold: The 1H-pyrazole ring acts as a hydrogen bond donor/acceptor, facilitating interaction with biological targets like DNA gyrase (subunit B).

  • Electron-Withdrawing Groups (EWGs): Introduction of halogens (-Cl, -F) or nitro groups (-NO2) at the C-4 position or on the N-1 phenyl ring significantly enhances lipophilicity and membrane permeability.

  • Hybridization: Fusing pyrazoles with thiazoles, benzimidazoles, or coumarins often yields synergistic potency, particularly against MRSA and VRE strains.

Figure 1: Strategic Optimization Workflow

Pyrazole_Optimization Lead Hit Identification (Pyrazole Core) Design Rational Design (SAR & Docking) Lead->Design In Silico Synth Synthesis & Characterization Design->Synth Chemical Space Screen In Vitro Screening (MIC/MBC) Synth->Screen Purity >95% Screen->Design Inactive (Feedback) MoA MoA Elucidation (DNA Gyrase/Membrane) Screen->MoA Active Hits Opt Lead Optimization MoA->Opt Target Validation Opt->Design Refinement

Caption: Iterative workflow for optimizing pyrazole derivatives from hit identification to mechanism validation.

Application Note: In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of novel pyrazole derivatives.

Critical Experimental Considerations
  • Solvent Interference: Pyrazole derivatives are often hydrophobic. While DMSO is the standard solvent, concentrations >1% (v/v) can inhibit bacterial growth, producing false positives. Protocol Requirement: Always include a solvent control (media + max % DMSO used).

  • Cation Adjustment: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological concentrations of Ca²⁺ and Mg²⁺, which are critical for the activity of certain antimicrobials and membrane stability.

Protocol: Broth Microdilution (CLSI M07 Compliant)

Materials:

  • Test Organisms: S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853.[3]

  • Media: CAMHB.

  • Indicator: Resazurin (optional, for visual readout).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pyrazole derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Intermediate Dilution: Dilute the stock 1:10 in CAMHB to reduce DMSO to 10% (1000 µg/mL compound).

  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

    • Add 200 µL of the intermediate dilution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:150 in CAMHB.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final bacterial density: ~5 x 10⁵ CFU/mL. Final DMSO < 1%.

  • Incubation: 37°C for 16–20 hours (24h for MRSA).

  • Readout: MIC is the lowest concentration with no visible growth.

Data Interpretation (Representative Data)

Table 1: Comparative MIC values (µg/mL) of a novel Pyrazole (PYR-4N) vs. Ciprofloxacin.

OrganismStrainPYR-4N (Novel)Ciprofloxacin (Ref)Interpretation
S. aureusATCC 259232.00.5Potent Activity
MRSAClinical Isolate4.064.0 (R)Overcomes Resistance
E. coliATCC 259228.00.015Moderate Activity
P. aeruginosaATCC 27853>1280.5Inactive (Efflux likely)

Application Note: Mechanism of Action (DNA Gyrase Inhibition)

Many pyrazole derivatives exert antibacterial effects by inhibiting DNA Gyrase (Topoisomerase II), preventing DNA supercoiling essential for replication.

DNA Gyrase Supercoiling Assay

Principle: DNA gyrase converts relaxed plasmid DNA into a supercoiled form. Inhibition of this enzyme results in the accumulation of relaxed DNA, which migrates differently on an agarose gel.

Protocol:

  • Reaction Mix: 1 U E. coli DNA Gyrase, 0.5 µg relaxed pBR322 plasmid DNA, Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol).

  • Treatment: Add 1 µL of Pyrazole derivative (various concentrations). Include Ciprofloxacin as a positive control and DMSO as a negative control.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add stop buffer (SDS + Proteinase K) and incubate for 30 mins to digest the enzyme.

  • Electrophoresis: Run samples on a 1% agarose gel at 50V for 3 hours.

  • Analysis: Stain with Ethidium Bromide.

    • Active Gyrase: Supercoiled DNA band (migrates faster).

    • Inhibited Gyrase:[4][5][6] Relaxed/Nicked DNA band (migrates slower).

Figure 2: DNA Gyrase Inhibition Pathway

MoA_Pathway Comp Pyrazole Derivative (Ligand) Target DNA Gyrase (Subunit B ATP-binding pocket) Comp->Target Competitive Binding Complex Enzyme-Inhibitor Complex (Stabilized) Target->Complex Process ATP Hydrolysis Blocked Complex->Process Effect Inhibition of DNA Supercoiling Process->Effect Outcome Replication Fork Arrest & Cell Death Effect->Outcome Bactericidal Action

Caption: Mechanism of Action: Pyrazole derivatives competitively bind to the ATP-binding pocket of DNA Gyrase B, halting replication.

Application Note: Time-Kill Kinetics

Objective: To distinguish between bacteriostatic (growth inhibition) and bactericidal (cell killing) activity.

Protocol:

  • Preparation: Inoculate CAMHB with ~5 x 10⁵ CFU/mL of the test organism.

  • Dosing: Add the pyrazole derivative at concentrations of 1x MIC and 4x MIC.

  • Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.

  • Quantification: Perform serial dilutions and plate on Mueller-Hinton Agar. Count colonies after 24h incubation.

  • Criteria:

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

References

  • Vijesh, A. M., et al. (2011).[7] "Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives." European Journal of Medicinal Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2025).[8][9] "M100: Performance Standards for Antimicrobial Susceptibility Testing."[8] CLSI.[9][10][11][12] Link

  • Ahsan, M. J., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." Journal of Beni-Suef University. Link

  • Rahman, M. A., et al. (2021). "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles." Molecules. Link

  • BenchChem. (2025). "Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives." BenchChem SAR Guides. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazole Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design. The significance of this motif is underscored by its presence in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil[1]. This guide provides a comparative analysis of the biological activities of various pyrazole analogs, offering a synthesized overview of experimental data to aid researchers and drug development professionals in this dynamic field.

Part 1: Anticancer Activity of Pyrazole Analogs

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.[2] These compounds often target key proteins involved in cancer cell proliferation, survival, and angiogenesis. Structure-activity relationship (SAR) studies consistently show that substitutions on the pyrazole ring can dramatically enhance anticancer efficacy and selectivity.[2][3]

Mechanisms of Action and Comparative Efficacy

The anticancer effects of pyrazole analogs are diverse. Many act as inhibitors of crucial cellular targets such as tubulin, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] For instance, some pyrazole-benzothiazole hybrids have shown potent activity against a range of cancer cell lines, including HT29 (colon), PC3 (prostate), and A549 (lung), with IC₅₀ values superior to the reference drug axitinib.[2] Similarly, novel indole-pyrazole derivatives have displayed cytotoxicity against HCT116 (colon), MCF7 (breast), and HepG2 (liver) cancer cells, with some compounds showing greater potency than the standard drug doxorubicin by targeting CDK2.[2]

The following table summarizes the cytotoxic activity of selected pyrazole analogs against various human cancer cell lines, providing a snapshot of their comparative potency.

Compound/Analog Target Cancer Cell Line IC₅₀ (µM) Reference Drug Reference Drug IC₅₀ (µM) Source
KA5 (1,3,4-trisubstituted pyrazole) HepG2 (Hepatocellular Carcinoma)8.5Sorafenib4.51[4]
Compound 25 (Pyrazole-benzothiazole hybrid) HT29 (Colon Carcinoma)3.17Axitinib>10[2]
Compound 25 (Pyrazole-benzothiazole hybrid) PC3 (Prostate Cancer)4.52Axitinib>10[2]
Compound 33 (Indole-pyrazole hybrid) HCT116 (Colon Carcinoma)<23.7Doxorubicin24.7 - 64.8[2]
Compound 34 (Indole-pyrazole hybrid) MCF7 (Breast Cancer)<23.7Doxorubicin24.7 - 64.8[2]
Compound 12d (Novel Pyrazole Derivative) A2780 (Ovarian Adenocarcinoma)Not specified, but induced apoptosis--[5]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[6] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product.[7] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[9]

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period, typically 48-72 hours.[10]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[7] Add 10-20 µL of this solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][9]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilizing agent, such as isopropanol or DMSO, to each well to dissolve the purple formazan crystals.[6][8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[7] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value for each pyrazole analog.

Causality Behind Experimental Choices:

  • The 24-hour pre-incubation period allows cells to adhere and enter a logarithmic growth phase, ensuring that the observed effects are due to the compound and not cellular stress from plating.

  • Using a serial dilution of the test compounds is crucial for generating a dose-response curve, which is essential for accurately calculating the IC₅₀ value.

  • The final solubilization step is critical because the formazan product is insoluble in aqueous culture medium. The choice of solvent (DMSO, isopropanol) can affect the sensitivity and should be consistent across experiments.

Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening pyrazole analogs for anticancer activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development A Synthesize Pyrazole Analogs B Primary Cytotoxicity Screening (e.g., MTT Assay on NCI-60 panel) A->B C Identify 'Hit' Compounds (Based on IC50 values) B->C Data Analysis D Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Synthesize Optimized Analogs E->F G Secondary Screening (Target-specific assays, ADME/Tox) F->G H In Vivo Efficacy Studies (Xenograft models) G->H I Pharmacokinetic & Pharmacodynamic Studies H->I J Lead Candidate Selection I->J

Caption: Workflow for anticancer screening of pyrazole analogs.

Part 2: Antimicrobial Activity of Pyrazole Analogs

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][11][12] Their mechanism often involves disrupting essential cellular processes in microorganisms.

Comparative Antimicrobial Efficacy

The antimicrobial potency of pyrazole analogs is highly dependent on their substitution patterns. For example, studies have shown that the presence of electron-withdrawing groups like chloro or bromo on the phenyl rings can enhance activity.[13] Some pyrazolyl pyrazoline derivatives have shown considerable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[14]

The table below compares the antimicrobial activity of different pyrazole derivatives against common microbial strains.

Compound/Analog Microorganism Activity Measurement Result Standard Drug Standard Result Source
Compound 5c (Chloro-substituted) Escherichia coliMIC (µg/mL)6.25Ciprofloxacin12.5[15]
Compound 5c (Chloro-substituted) Aspergillus nigerMIC (µg/mL)12.5Nystatin12.5[15]
Compound 5b (Fluoro-substituted) Staphylococcus aureusMIC (µg/mL)25Ciprofloxacin25[15]
Pyrazoline 5 Staphylococcus aureusMIC (µg/mL)64--[16]
Pyrazoline 24 Enterococcus faecalisMIC (µg/mL)32--[16]
Pyrazole-pyrimidine 5c MRSAZone of Inhibition (mm)28Levofloxacin31[17]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Zone of Inhibition is the area around an antimicrobial disk where microbial growth is inhibited.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for preliminary screening of the antimicrobial activity of compounds.[18][19][20] It relies on the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a clear zone of no growth around the well indicates antimicrobial activity.[21]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri plates. Allow the agar to solidify completely.[19]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension) in a sterile broth.[19]

  • Seeding the Plate: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a "lawn" of bacteria.[18][21]

  • Well Creation: Aseptically punch holes or "wells" of a standard diameter (e.g., 6-8 mm) in the agar using a sterile cork borer or pipette tip.[18][21]

  • Compound Loading: Carefully add a specific volume (e.g., 20-100 µL) of the pyrazole analog solution (dissolved in a suitable solvent like DMSO) into each well.[18][21] Include a negative control (solvent only) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Causality Behind Experimental Choices:

  • The use of Mueller-Hinton Agar is standardized for antibiotic susceptibility testing as it has good reproducibility and low levels of inhibitors to common antibiotics.

  • Standardizing the inoculum to a 0.5 McFarland turbidity ensures that the number of bacteria on each plate is consistent, allowing for reliable comparison between different compounds and experiments.

  • Creating wells instead of using paper discs allows for the loading of a larger volume of the test compound and is particularly useful for screening plant extracts or solutions with lower concentrations of the active agent.[19]

Workflow for Antimicrobial Screening

This diagram outlines the process for evaluating the antimicrobial potential of pyrazole analogs.

G A Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) B Inoculate Agar Plate (Create Bacterial Lawn) A->B C Create Wells in Agar B->C D Add Pyrazole Analogs & Controls to Wells C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Measure Zone of Inhibition (mm) E->F Observe Results G Determine MIC for Active Compounds F->G Quantitative Analysis H Compare Activity to Standard Antibiotics G->H

Caption: Workflow for the agar well diffusion antimicrobial assay.

Part 3: Anti-inflammatory Activity of Pyrazole Analogs

The pyrazole scaffold is famously associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[22] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[23] The development of selective COX-2 inhibitors, like Celecoxib, was a major breakthrough, as they offer anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative COX-2 Selectivity

The key to modern anti-inflammatory drug design is selectivity for COX-2 over COX-1. Many pyrazole derivatives have been designed and synthesized to achieve this. The benzenesulfonamide moiety, for instance, is a key pharmacophore that helps anchor the molecule within the active site of the COX-2 enzyme.[24] The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

The following table presents a comparison of the COX inhibitory activity and selectivity of various pyrazole analogs.

Compound/Analog IC₅₀ COX-1 (µM) IC₅₀ COX-2 (µM) Selectivity Index (SI) Reference Drug Reference SI Source
Compound 5u 130.151.7972.73Celecoxib78.06[25][26]
Compound 5s 165.042.5165.75Celecoxib78.06[25][26]
Compound 3b 875.830.03922.21Celecoxib-
Compound 4a 878.780.06114.35Celecoxib-
Compound 9 (Fluorinated Pyrazole) -0.043 - 0.1750.6 - 311.6Indomethacin-[24]
Celecoxib 5.00.06478.125--[25][26]

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 from arachidonic acid.[23]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes reconstituting the COX-2 enzyme, preparing the COX Assay Buffer, and diluting the COX Probe and Cofactor.[23] The arachidonic acid substrate is often prepared just before use.[27]

  • Plate Setup: In a 96-well white opaque plate, set up wells for the Enzyme Control (EC, no inhibitor), Inhibitor Control (IC, e.g., Celecoxib), and the test compounds (Sample Screen, S).[23]

  • Inhibitor Addition: Add 10 µL of the diluted pyrazole analogs (test inhibitors) to the 'S' wells. Add 10 µL of Assay Buffer to the 'EC' wells and the appropriate volume of the known inhibitor (e.g., Celecoxib) to the 'IC' wells.[23]

  • Reaction Mix Preparation: Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix (e.g., 80 µL) to all wells.

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme (e.g., 10 µL) to all wells except for a background control. Incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[10][27]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate (e.g., 10 µL) to all wells simultaneously, preferably using a multi-channel pipette.[23]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) using a microplate reader at an excitation/emission wavelength of approximately 535/587 nm.[23]

  • Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the pyrazole analog relative to the Enzyme Control. Plot a dose-response curve to calculate the IC₅₀ value.

Causality Behind Experimental Choices:

  • A fluorometric assay is often preferred over colorimetric assays for its higher sensitivity and wider dynamic range.

  • Pre-incubating the enzyme with the inhibitor is crucial, especially for time-dependent inhibitors, as it allows for the binding equilibrium to be reached before the reaction is started with the substrate.[27]

  • Running the reaction kinetically provides more robust data than a single endpoint reading, as it allows for the calculation of the initial reaction velocity, which is less prone to artifacts.

Arachidonic Acid Pathway and COX Inhibition

This diagram shows the central role of COX enzymes in the inflammatory cascade.

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostacyclin Prostacyclin (Vasodilation, etc.) PGH2->Prostacyclin Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Inhibitor Selective Pyrazole COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole analogs.

Conclusion and Future Perspectives

This guide highlights the remarkable versatility of the pyrazole scaffold in generating analogs with potent and diverse biological activities. The comparative data presented for anticancer, antimicrobial, and anti-inflammatory applications demonstrate that subtle structural modifications can lead to significant changes in potency and selectivity. The detailed experimental protocols provide a validated framework for researchers to conduct their own comparative studies.

Future research will likely focus on the development of multi-target pyrazole derivatives, such as dual COX-2/5-LOX inhibitors for inflammation or compounds that inhibit multiple cancer-related kinases.[24][28] As synthetic methodologies advance, the exploration of novel and more complex pyrazole analogs will continue to be a fertile ground for the discovery of next-generation therapeutics.

References

  • Synthesis and biological evaluation of novel pyrazole scaffold. (n.d.). Google Scholar.
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  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
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  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - NIH.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
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  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).
  • Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. (n.d.). Benchchem.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. (2009). PubMed.
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (n.d.). Monash University.
  • Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
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  • Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. (n.d.). Der Pharma Chemica.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI.
  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI.
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
  • MTT assay protocol. (n.d.). Abcam.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • New pyrazole deriv
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Publishing.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • MTT Cell Proliferation Assay. (n.d.).
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  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul

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A Comparative Guide to the In Vitro Antimicrobial Evaluation of Synthesized Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, pyrazole derivatives stand out for their versatile chemical properties and broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] These five-membered aromatic rings with two adjacent nitrogen atoms serve as a "privileged scaffold," allowing for facile structural modifications to fine-tune their potency and selectivity against a range of microbial pathogens.[2][6]

This guide provides a comprehensive overview of the in vitro evaluation of synthesized pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation pipeline. This document synthesizes field-proven insights with technical accuracy to empower the rational design of the next generation of pyrazole-based antimicrobial agents.

The Antimicrobial Evaluation Workflow: A Strategic Approach

The journey from a newly synthesized pyrazole compound to a potential antimicrobial lead candidate follows a structured, multi-step evaluation process. The primary goal is to first screen for any antimicrobial activity and then to quantify this activity to allow for comparison and structure-activity relationship (SAR) analysis.

Antimicrobial_Evaluation_Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Preliminary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Data Analysis & Lead Optimization Synthesis Pyrazole Derivative Synthesis Purification Purification & Structural Confirmation (NMR, MS, IR) Synthesis->Purification Screening Qualitative / Semi-Quantitative Screening (e.g., Disk Diffusion) Purification->Screening Test Compound MIC Minimum Inhibitory Concentration (MIC) (e.g., Broth Microdilution) Screening->MIC Active Compounds MBC Minimum Bactericidal Concentration (MBC) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the in vitro evaluation of synthesized pyrazoles.

Core Methodologies for Antimicrobial Assessment

The selection of appropriate in vitro assays is critical for generating reliable and comparable data. The most common and well-validated methods include agar-based diffusion and broth-based dilution techniques.[1]

Kirby-Bauer Disk Diffusion: The Initial Litmus Test

The Kirby-Bauer test is a widely used, cost-effective qualitative method for initial screening.[7][8][9] Its primary purpose is to determine if a synthesized compound possesses any antimicrobial activity against a panel of selected microorganisms.

Causality Behind the Method: This technique operates on a simple principle: a compound-impregnated disk placed on an agar plate inoculated with a test microbe will create a concentration gradient as the compound diffuses into the medium.[10] If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone provides a semi-quantitative measure of the compound's potency.[10] The use of standardized Mueller-Hinton agar is crucial as its composition has minimal interaction with antimicrobials and supports the growth of most common pathogens.[10]

Kirby_Bauer_Workflow A 1. Prepare 0.5 McFarland Standard Inoculum B 2. Swab Inoculum Evenly onto Mueller-Hinton Agar Plate A->B C 3. Aseptically Apply Compound-Impregnated Disks B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Measure Diameter of the Zone of Inhibition (mm) D->E

Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion assay.

Broth Microdilution: Quantifying Potency (MIC)

To move beyond screening and obtain quantitative data, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]

Causality Behind the Method: This assay involves preparing two-fold serial dilutions of the synthesized pyrazole in a 96-well microtiter plate.[11] Each well is then inoculated with a standardized concentration of the test microorganism. This setup allows for the simultaneous testing of multiple compounds against various microbes in a single plate.[11] After incubation, the wells are visually inspected for turbidity (a sign of microbial growth). The lowest concentration that remains clear is the MIC. To enhance objectivity, a metabolic indicator like Resazurin can be used; viable, metabolically active cells will reduce the blue dye to pink resorufin, providing a clear colorimetric endpoint.[11][13]

Comparative Analysis of Synthesized Pyrazoles

The ultimate goal of these assays is to compare the efficacy of different synthesized derivatives and understand their structure-activity relationships (SAR). The tables below summarize representative MIC data for various pyrazole derivatives against common bacterial and fungal strains, compiled from multiple studies.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)K. pneumoniae (Gram-)Reference
21a Hydrazone62.562.512562.5[12]
5c Pyrano[2,3-c] pyrazole>50-6.256.25[14]
12 N-(3-Nitrophenylpyrazole) curcumin10->200-[15]
5c Pyrazole-clubbed pyrimidine521 (µM)---[13]
Control Chloramphenicol62.512562.5125[12]
Control Ciprofloxacin----[8]

Table 2: Antifungal Activity of Selected Pyrazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeC. albicansA. nigerReference
21a Hydrazone7.82.9[12]
11-13 Chloro/Methoxyl substitutedActiveActive[3]
Control Clotrimazole7.831.2[12]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into the relationship between the chemical structure of pyrazole derivatives and their antimicrobial activity.

  • Influence of Substituents: The nature and position of substituents on the pyrazole or associated phenyl rings significantly impact efficacy. The presence of electron-withdrawing groups, such as nitro groups or halogens (F, Cl, Br), often enhances antimicrobial activity.[7][15] For instance, N-(3-Nitrophenylpyrazole) curcumin (Compound 12) showed twenty-fold more potency against S. aureus than its unsubstituted counterpart.[15]

  • Importance of Fused Rings: Fusing the pyrazole core with other heterocyclic systems, such as pyrimidine or thiadiazine, can lead to compounds with potent and sometimes selective activity.[5][12][16]

  • Role of Specific Moieties: The presence of certain functional groups, like a hydrazone moiety, has been identified as important for conferring broad-spectrum antimicrobial activity.[6][12]

Detailed Experimental Protocols

For trustworthiness and reproducibility, detailed protocols are essential. The following are standardized procedures for the core assays.

Protocol 1: Broth Microdilution for MIC Determination

MIC_Protocol cluster_0 Preparation cluster_1 96-Well Plate Setup cluster_2 Incubation & Reading A 1. Dissolve pyrazole compounds in DMSO to create stock solutions. E 5. Add 100 µL of compound stock to the first column of wells. A->E B 2. Prepare a 0.5 McFarland standard suspension of the test microorganism. C 3. Dilute the suspension 1:50 in appropriate broth (e.g., MHB). B->C G 7. Add 100 µL of the diluted microbial suspension to all test wells. C->G D 4. Add 100 µL of sterile broth to all wells. D->E F 6. Perform 2-fold serial dilutions across the plate (columns 1-10). E->F F->G H 8. Include Positive (broth + microbe) and Negative (broth only) Controls. G->H I 9. Seal and incubate the plate at 37°C for 18-24 hours. H->I J 10. Read MIC: The lowest concentration with no visible turbidity. I->J

Caption: Protocol for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each synthesized pyrazole (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).[12]

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

  • Plate Setup:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the pyrazole stock solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the positive control (microbe, no compound), and column 12 as the negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (diluted to a final concentration of ~5 x 10⁵ CFU/mL in the well) to wells in columns 1 through 11.[17]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12][17]

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12][17] The positive control well must show turbidity, and the negative control well must remain clear.

Conclusion

The in vitro evaluation of synthesized pyrazoles is a systematic process that relies on a combination of robust screening and quantitative assays. By employing standardized methods like Kirby-Bauer disk diffusion and broth microdilution, researchers can generate reliable, comparable data on antimicrobial efficacy. This data is fundamental to building comprehensive structure-activity relationship models, which in turn guide the rational design and optimization of pyrazole derivatives. The insights gained from these foundational in vitro studies are the critical first step in the pipeline to developing novel antimicrobial agents capable of combating the growing challenge of drug-resistant pathogens.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gohary, N. S., & Al-Obaid, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(8), 2043. [Link]

  • El-Sayed, M. S., Othman, I. A., Al-Omair, M. A., & Al-Zahrani, A. M. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730. [Link]

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  • El-Sattar, N. E. A., & El-Sayed, H. A. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. International Journal of Molecular Sciences, 12(9), 5723-5735. [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 69(3), 614-618. [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]

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  • El-Sayed, H. A., Moustafa, A. H., & El-Kafrawy, A. F. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazole, Imidazole and Pyrimidine Derivatives Possessing Imidazo[4,5-b]indol Moiety. Chemistry Journal of Moldova, 14(2), 105-116. [Link]

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Validating the Mechanism of Action for PYR-X: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical validation framework for PYR-X , a novel pyrazole-based small molecule inhibitor designed to target Janus Kinase (JAK) isoforms. Unlike traditional high-throughput screening reports, this document focuses on verifying the Mechanism of Action (MoA) through rigorous comparison with the clinical standard, Ruxolitinib .

The validation protocol is built on three pillars: Biochemical Potency (enzymatic inhibition), Cellular Mechanism (pathway interruption), and Physical Target Engagement (biophysical binding in live cells).

The Chemical Logic: Why the Pyrazole Scaffold?

The pyrazole ring is a privileged scaffold in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain [1].[1] PYR-X utilizes a modified 3-amino-pyrazole core, optimized to improve residence time within the ATP-binding pocket of JAK1 and JAK2 compared to the pyrrolo[2,3-d]pyrimidine core of Ruxolitinib.

Biochemical Validation: Enzymatic Selectivity Profile

The first step in MoA validation is establishing the inhibition profile against recombinant kinases. The data below compares PYR-X against Ruxolitinib, demonstrating superior selectivity against the JAK3 isoform, which is often linked to off-target immunosuppression.

Table 1: Comparative IC50 Values (Cell-Free Enzymatic Assay)

Target KinaseRuxolitinib (Benchmark) [2]PYR-X (Novel Candidate)Biological Implication
JAK1 3.3 nM1.2 nM Primary driver of inflammatory cytokine signaling.
JAK2 2.8 nM0.9 nM Essential for myeloproliferative neoplasm (MPN) pathology.
JAK3 428 nM>1,500 nM Reduced JAK3 inhibition minimizes NK cell toxicity.
TYK2 19 nM45 nM Lower TYK2 affinity preserves Type I interferon responses.

Note: Data represents mean values from triplicate experiments using the Z'-LYTE™ Kinase Assay format.

Cellular Mechanism Verification: The JAK-STAT Blockade

To confirm that biochemical potency translates to cellular activity, we must visualize the interruption of the JAK-STAT signaling cascade.

Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition for PYR-X within the IL-6 signaling pathway.

JAK_STAT_Pathway Ligand IL-6 / Cytokine Receptor Cytokine Receptor (gp130) Ligand->Receptor Binding JAK JAK1 / JAK2 (Phosphorylated) Receptor->JAK Activation STAT STAT3 / STAT5 (Monomer) JAK->STAT Phosphorylation (Tyr705) PYRX PYR-X (Inhibitor) PYRX->JAK ATP-Competitive Blockade pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action for PYR-X. The drug competitively inhibits ATP binding at the JAK activation loop, preventing STAT phosphorylation.

Protocol: Phospho-Specific Western Blotting

Objective: Quantify the reduction of p-STAT3 (Tyr705) in HEL (Erythroleukemia) cells.

Critical Causality:

  • Phosphatase Inhibition: Phosphorylation is reversible and labile. Without immediate inhibition upon lysis, endogenous phosphatases will strip the phosphate group, leading to false negatives [3].

  • Total Protein Normalization: Housekeeping proteins (GAPDH/Actin) can vary under drug stress. Normalizing p-STAT signal to Total-STAT signal is the only way to confirm specific pathway inhibition rather than general cytotoxicity.

Step-by-Step Workflow:

  • Seeding: Plate HEL cells at

    
     cells/mL in RPMI-1640. Starve in serum-free media for 4 hours to reduce basal phosphorylation.
    
  • Treatment: Treat with PYR-X (0, 10, 100, 1000 nM) for 1 hour. Include Ruxolitinib (100 nM) as a positive control.

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes to induce acute STAT3 phosphorylation.

  • Lysis (Critical Step):

    • Wash cells with ice-cold PBS containing 1 mM Sodium Orthovanadate (phosphatase inhibitor).

    • Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).

  • Detection:

    • Primary Ab 1: Anti-p-STAT3 (Tyr705) [Rabbit].

    • Primary Ab 2: Anti-Total STAT3 [Mouse].

    • Use multiplex fluorescent secondary antibodies (e.g., 700nm and 800nm channels) for simultaneous detection on the same blot.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

While Western Blots show downstream effects, they do not prove physical binding. CETSA is the gold standard for verifying that the drug engages the target protein inside the living cell [4].

CETSA Workflow Logic

Ligand binding stabilizes proteins, increasing their melting temperature (


). If PYR-X binds JAK2, the kinase will remain soluble at temperatures that would normally denature it.

CETSA_Workflow Step1 Treat Live Cells (PYR-X vs DMSO) Step2 Aliquot into PCR Tubes Step1->Step2 Step3 Heat Gradient (40°C - 65°C) Step2->Step3 Step4 Cell Lysis (Freeze-Thaw) Step3->Step4 Step5 Centrifuge (Remove Aggregates) Step4->Step5 Step6 Detect Soluble JAK2 (Western) Step5->Step6

Figure 2: CETSA workflow. Stabilized drug-target complexes remain in the supernatant after centrifugation.

Experimental Protocol
  • Incubation: Treat

    
     cells with PYR-X (1 
    
    
    
    M) or DMSO for 1 hour.
  • Heating: Divide cells into 10 aliquots. Heat each aliquot to a distinct temperature (range 40–67°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool to RT. Lyse using 3 cycles of freeze-thaw (liquid nitrogen /

    
    C). Note: Do not use detergents yet, as they interfere with the aggregation of denatured proteins.
    
  • Separation: Centrifuge at

    
     for 20 minutes at 
    
    
    
    C. The pellet contains denatured JAK2; the supernatant contains stabilized JAK2.
  • Quantification: Analyze supernatant via Western Blot for JAK2.

Expected Result (Validation Criteria):

  • Ruxolitinib Shift: Typically induces a

    
     of ~8-10°C.
    
  • PYR-X Target: To validate superior affinity, PYR-X should induce a

    
    C, indicating a tighter thermodynamic binding event.
    

References

  • Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 2002. Link

  • Quintás-Cardama, A., et al. "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424 (Ruxolitinib)." Blood, 2010. Link

  • Abcam. "Western blot for phosphorylated proteins: Protocol and Troubleshooting." Abcam Protocols. Link

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.